molecular formula C12H8Cl2N2S B1269376 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile CAS No. 519016-78-5

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile

Cat. No.: B1269376
CAS No.: 519016-78-5
M. Wt: 283.2 g/mol
InChI Key: DVRYKVWTRFDYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with amino, dichlorophenyl, methyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Substitution Reactions:

    Amination and Nitrile Introduction: The amino and nitrile groups are introduced via nucleophilic substitution reactions using appropriate amines and nitriles.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups into less oxidized forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, and nitriles are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile: Lacks the methyl group at the 5-position.

    2-Amino-4-(2,4-dichlorophenyl)-5-ethylthiophene-3-carbonitrile: Has an ethyl group instead of a methyl group at the 5-position.

    2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide: Contains a carboxamide group instead of a nitrile group.

Uniqueness

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2S/c1-6-11(9(5-15)12(16)17-6)8-3-2-7(13)4-10(8)14/h2-4H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRYKVWTRFDYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C#N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350057
Record name 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519016-78-5
Record name 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.